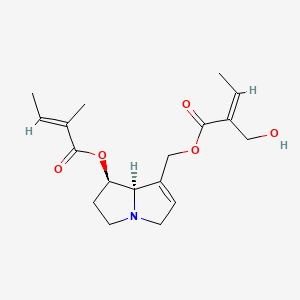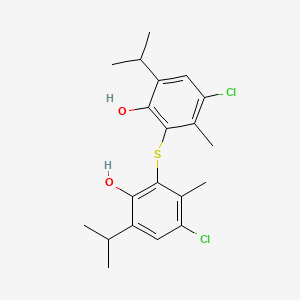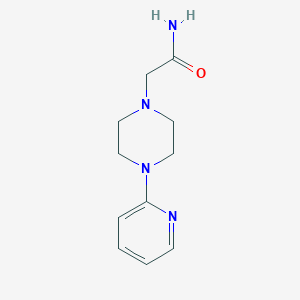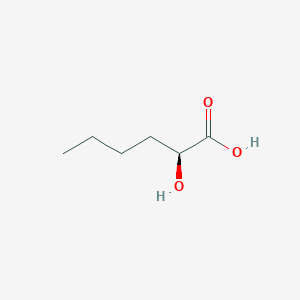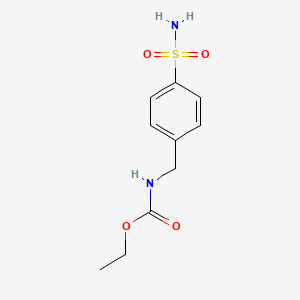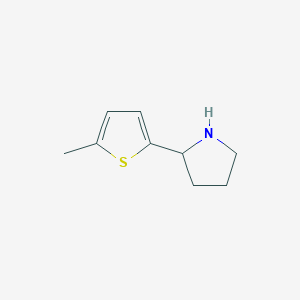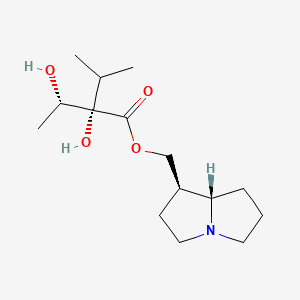
Viridiflorine
Übersicht
Beschreibung
Viridiflorine is an alkaloid compound that can be found in a variety of plants, including the genus Aconitum and the species Aconitum viridiflorum, which is native to the Himalayas. This compound has been studied extensively for its potential medicinal applications, as it has been found to possess a variety of pharmacological properties. It has been used in traditional Chinese medicine for its anti-inflammatory, analgesic, antispasmodic, and anti-convulsant effects, as well as for its ability to reduce fever and improve circulation. In addition, it has been found to possess anti-cancer, anti-microbial, and anti-oxidant properties.
Wissenschaftliche Forschungsanwendungen
High-Yield Production and Application Potential
- High-Yield Production in Escherichia coli: A study by Shukal et al. (2019) demonstrated systematic engineering in auxotrophic Escherichia coli for high-yield production of Viridiflorol, showcasing its potential applications in pharmaceuticals, flavors, and nutraceuticals. The optimized strain achieved significant production levels, highlighting the commercial viability of microbial terpenoid production, including that of Viridiflorine derivatives (Shukal, Xixian Chen, & Congqiang Zhang, 2019).
Potential in Plant Growth and Stress Response
- Effects on Plant Growth under Salt Stress: Research on Salvia officinalis L. indicated that salt stress influences the essential oil composition, with Viridiflorol being a significant component under certain conditions. This suggests Viridiflorine's potential role in modulating plant responses to abiotic stress, offering insights into agricultural applications for enhancing crop resilience and essential oil production (Taârit, Msaada, Hosni, Hammami, Kchouk, & Marzouk, 2009).
Ethnopharmacological Relevance and Applications
- Medicinal Applications in Traditional Medicine: A comprehensive review on Pittosporum viridiflorum Sims highlighted the ethnopharmacological relevance of this plant, which contains Viridiflorine. Used in African traditional medicine for a variety of ailments, the study underscores the pharmacological and phytochemical properties that support the traditional use of Viridiflorine-containing plants. This paves the way for further research into its applications in modern medicine, especially concerning antimicrobial and anti-inflammatory properties (Madikizela & McGaw, 2017).
Eigenschaften
IUPAC Name |
[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQSLRZZOVFVHJ-ABHRYQDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Viridiflorine | |
CAS RN |
551-57-5 | |
| Record name | Viridiflorine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VIRIDIFLORINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F0407YP2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Viridiflorine and where is it found?
A1: Viridiflorine is a pyrrolizidine alkaloid (PA) found in certain plant species. It has been identified in plants belonging to the Eupatorium [] and Symphytum [] genera. Notably, it was found as a component of the Chinese medicinal herbs "pei lan" (Eupatorium cannabinum) and "cheng gan cao" (Eupatorium japonicum) [].
Q2: What is the significance of Viridiflorine being found in Ageratum conyzoides?
A2: The discovery of viridiflorine, specifically in its ester forms lycopsamine and echinatine, in Ageratum conyzoides is noteworthy. This finding marks the first reported instance of pyrrolizidine alkaloids being present in any Ageratum species []. The observation of Lepidoptera insects interacting with Ageratum conyzoides in Kenya led researchers to investigate and subsequently identify these alkaloids [].
Q3: How does the distribution of pyrrolizidine alkaloids, including Viridiflorine, vary within the plant Cynoglossum officinale?
A3: Research on Cynoglossum officinale, a plant known to contain viridiflorine N-oxide among other PAs, reveals that PA concentrations are not uniform throughout the plant []. The inflorescences exhibit the highest levels of these alkaloids []. Interestingly, in the vegetative rosette stage, younger leaves have a higher PA concentration compared to older leaves [].
Q4: What is the ecological role of Viridiflorine and other pyrrolizidine alkaloids?
A4: Pyrrolizidine alkaloids, including viridiflorine, play a crucial role in the interaction between plants and insects. Certain Lepidoptera species, specifically those belonging to the Danainae, Ithomiinae, and Arctiidae families, have evolved to sequester PAs from their host plants []. These sequestered alkaloids serve a dual purpose for the insects: as a defense mechanism against predators and as precursors in the biosynthesis of pheromones like danaidone, danaidal, and hydroxydanaidal [].
Q5: What is the potential significance of the varying pyrrolizidine alkaloid composition in Symphytum radix?
A7: Symphytum radix is known to contain a complex mixture of pyrrolizidine alkaloids, with viridiflorine being one of them []. The specific composition of these alkaloids can fluctuate significantly based on several factors, including plant variety, hybridization events, geographical location, and growth period []. This variability has implications for potential medicinal uses, as the pharmacological effects and toxicity profiles can differ depending on the specific alkaloid profile present in the plant material.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B1609286.png)



